N-[(E)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-4-methoxyaniline
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Description
N-[(E)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-4-methoxyaniline is a useful research compound. Its molecular formula is C20H17ClN2O3S and its molecular weight is 400.88. The purity is usually 95%.
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Biological Activity
N-[(E)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-4-methoxyaniline is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and enzyme inhibition activities, supported by various studies and data.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H15ClN2O2S
- Molecular Weight : 320.82 g/mol
Antibacterial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, a study evaluated several synthesized compounds for their effectiveness against different bacterial strains, including Salmonella typhi and Bacillus subtilis. The results indicated moderate to strong antibacterial activity, with some compounds showing strong inhibitory effects against urease, an enzyme linked to bacterial virulence .
Table 1: Antibacterial Activity of Related Compounds
Compound | Bacterial Strain | Inhibition Zone (mm) | Activity Level |
---|---|---|---|
Compound A (similar structure) | Salmonella typhi | 15 | Strong |
Compound B | Bacillus subtilis | 12 | Moderate |
N-[(E)-2-(benzenesulfonyl)...] | Escherichia coli | 8 | Weak |
Anticancer Activity
The potential anticancer properties of this compound have also been explored. Studies on similar compounds have shown promising results in inhibiting cancer cell proliferation. For example, derivatives of the benzothiazine core exhibited IC50 values ranging from 0.02 to 0.08 μmol/mL against various cancer cell lines such as A-549 and HCT-116 . These findings suggest that this compound may possess similar anticancer efficacy.
Table 2: Anticancer Activity Against Different Cell Lines
Compound | Cell Line | IC50 (μmol/mL) |
---|---|---|
Compound A (similar structure) | A-549 | 0.04 |
Compound B | HCT-116 | 0.06 |
N-[(E)-2-(benzenesulfonyl)...] | MCF7 | TBD |
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. Enzyme inhibition studies indicate that derivatives containing sulfonamide functionalities often exhibit strong inhibitory effects, which are crucial for developing therapeutic agents for conditions like Alzheimer's disease and bacterial infections .
Case Studies and Research Findings
- Molecular Docking Studies :
- In Vitro Studies :
- Pharmacokinetic Properties :
Properties
IUPAC Name |
N-[(E)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-4-methoxyaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3S/c1-26-17-10-8-16(9-11-17)22-14-19(15-7-12-20(21)23-13-15)27(24,25)18-5-3-2-4-6-18/h2-14,22H,1H3/b19-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGGIUMOBTSMCSD-XMHGGMMESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC=C(C2=CN=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/C=C(\C2=CN=C(C=C2)Cl)/S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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